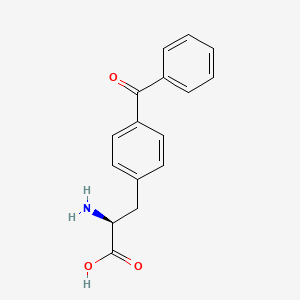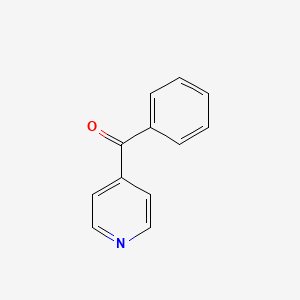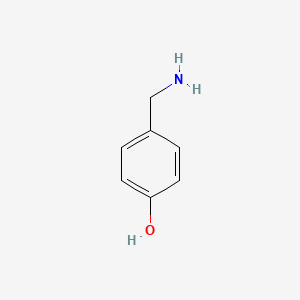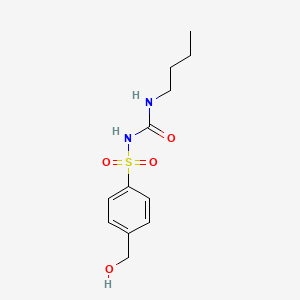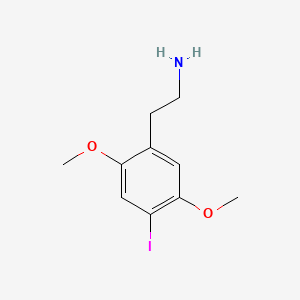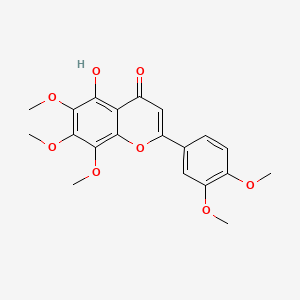![molecular formula C14H19N3O3S B1666403 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A61603 is a highly selective and potent agonist for the alpha-1A adrenergic receptor. This compound is known for its ability to increase the frequency of spontaneous calcium transients in rat ventricular myocytes in vitro. It has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular research .
Applications De Recherche Scientifique
A61603 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the alpha-1A adrenergic receptor and its role in various chemical pathways.
Biology: Employed in research to understand the physiological and pathological roles of alpha-1A adrenergic receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, including heart failure and hypertension.
Industry: Utilized in the development of new drugs targeting the alpha-1A adrenergic receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A61603 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide.
Functional group introduction: The core structure is then modified to introduce the necessary functional groups, including the methanesulfonamide group.
Industrial Production Methods: Industrial production of A61603 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: A61603 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mécanisme D'action
A61603 exerts its effects by selectively binding to and activating the alpha-1A adrenergic receptor. This receptor is a G-protein coupled receptor that, upon activation, stimulates the phospholipase C pathway. This leads to the production of inositol trisphosphate and diacylglycerol, which in turn increase intracellular calcium levels and activate protein kinase C. These molecular events result in various physiological responses, including increased cardiac contractility and vascular smooth muscle contraction .
Similar Compounds:
Phenylephrine: A non-selective alpha-adrenergic agonist.
Norepinephrine: An endogenous neurotransmitter with alpha-adrenergic activity.
Methoxamine: Another alpha-adrenergic agonist with less selectivity for alpha-1A receptors.
Comparison: A61603 is unique in its high selectivity and potency for the alpha-1A adrenergic receptor, making it a valuable tool for research and potential therapeutic applications. Unlike phenylephrine and norepinephrine, which have broader activity across multiple adrenergic receptors, A61603 specifically targets the alpha-1A subtype, reducing the likelihood of off-target effects .
Propriétés
Formule moléculaire |
C14H19N3O3S |
|---|---|
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |
Clé InChI |
OQFCXJDXHCDLHX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



